N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide
Description
Properties
CAS No. |
916173-07-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-12-4-2-3-11(9-12)13-5-7-16-15-14(13)6-8-17-15/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
UHXYXWIGCSBFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolo[2,3-b]pyridine Core
- The pyrrolo[2,3-b]pyridine scaffold is commonly synthesized via cyclization reactions starting from substituted aminopyridines or halogenated pyridines.
- For example, 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives can be prepared and then functionalized further through halogenation or sulfonylation steps to introduce reactive handles for coupling.
- Iodination and N-methylation reactions are used to prepare intermediates suitable for cross-coupling reactions, as demonstrated in related pyrrolo[2,3-b]pyridine derivatives synthesis.
Functionalization and Coupling Reactions
- The key step involves Suzuki or other palladium-catalyzed cross-coupling reactions between halogenated pyrrolo[2,3-b]pyridine intermediates and boronic acid derivatives of the phenyl ring.
- For instance, 3-iodo-pyrrolo[2,3-b]pyridine intermediates are coupled with 3-aminophenyl boronic acid or protected derivatives to form the biaryl linkage.
- After coupling, the amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety, completing the synthesis of N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide.
Purification and Characterization
- The crude products are typically purified by filtration, washing with solvents such as methanol, dichloromethane, and ethyl acetate, and recrystallization.
- Chromatographic techniques and preparative HPLC are often employed to achieve high purity.
- Characterization is performed using LC-MS, NMR spectroscopy, and melting point analysis to confirm structure and purity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrrolo[2,3-b]pyridine core | Cyclization of aminopyridine derivatives under reflux with suitable catalysts | Pyrrolo[2,3-b]pyridine intermediate |
| 2 | Halogenation (iodination) | Iodine source, N-iodosuccinimide, or similar reagents | 3-iodo-pyrrolo[2,3-b]pyridine |
| 3 | Cross-coupling (Suzuki) | Pd catalyst, base, 3-aminophenyl boronic acid | Biaryl intermediate with amino group |
| 4 | Acetylation | Acetic anhydride or acetyl chloride, base | This compound |
| 5 | Purification | Filtration, solvent washes, chromatography | Pure target compound |
Research Findings and Optimization Notes
- The choice of halogen (iodo vs bromo) on the pyrrolo[2,3-b]pyridine ring significantly affects the efficiency of the cross-coupling step, with iodides generally providing higher reactivity and yields.
- Protecting groups on the amino substituent of the phenyl ring may be necessary to prevent side reactions during coupling and are removed post-coupling.
- Catalytic systems involving palladium with phosphine ligands have been optimized to improve coupling efficiency and reduce reaction times.
- Reaction conditions such as temperature, solvent choice (e.g., dioxane, toluene, or DMF), and base (e.g., potassium carbonate or cesium carbonate) are critical parameters influencing yield and purity.
- The final acetylation step is typically straightforward but requires careful control to avoid over-acetylation or side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrrolo[2,3-b]pyridine core synthesis | Reflux, catalytic cyclization | Starting from aminopyridines |
| Halogenation | N-iodosuccinimide, room temp to reflux | Iodination preferred for coupling |
| Cross-coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Requires inert atmosphere (N2) |
| Base for coupling | K2CO3, Cs2CO3 | Aqueous or organic solvent system |
| Solvent for coupling | Dioxane, toluene, DMF | Depends on solubility |
| Acetylation reagent | Acetic anhydride or acetyl chloride | Mild base to neutralize acid |
| Purification | Filtration, recrystallization, chromatography | Solvent washes with MeOH, DCM |
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrrolopyridine ring, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: The compound has demonstrated anticancer activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key signaling pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation, migration, and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide and related compounds:
Structural and Functional Insights
- Fluorine Substitution : Compounds with fluorophenyl groups (e.g., ) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity. The target compound lacks fluorine in its phenyl ring, which may reduce target selectivity compared to fluorinated analogs .
- Solubility Modifiers : The trifluoromethoxy group in and sulfonyl group in improve aqueous solubility but may introduce toxicity risks. The target compound’s acetamide group balances hydrophilicity without bulky substituents .
Biological Activity
N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrrolo[2,3-b]pyridines. These compounds exhibit diverse biological activities and are being explored for their therapeutic potential in cancer treatment and other diseases.
- Molecular Formula : C₁₄H₁₃N₃O
- Molecular Weight : 239.28 g/mol
The primary mechanism through which this compound exerts its effects is by inhibiting FGFR signaling pathways. Abnormal activation of FGFRs is implicated in various cancers, making them a target for therapeutic intervention.
Inhibition of FGFRs
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, demonstrate potent inhibitory activity against FGFR1, FGFR2, and FGFR3:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound were not directly reported but are anticipated based on structural similarity to other derivatives.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line), leading to reduced cell viability.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-9.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in cancer therapy. For example:
- Study on FGFR Inhibition : A study reported that derivatives similar to this compound inhibited migration and invasion of cancer cells while promoting apoptosis through caspase activation .
- Cytotoxicity Assessment : Another investigation demonstrated that related compounds exhibited cytotoxicity against HepG2 liver cancer cells with IC50 values in the low micromolar range .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including coupling reactions between pyrrolopyridine intermediates and substituted phenylacetamide precursors. For example, analogous compounds (e.g., pyrrolo[2,3-d]pyrimidin-4-amine derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key optimization parameters include temperature control (e.g., 0–5 °C for ketone-amine condensations ), solvent selection (ethanol or acetonitrile), and catalysts (e.g., piperidine for Knoevenagel reactions ). Purification via column chromatography or recrystallization ensures high yields (>50%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?
Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and liquid chromatography-mass spectrometry (LC-MS) are essential. In 1H NMR, aromatic protons from the pyrrolopyridine and phenyl rings appear as multiplets between δ 6.8–8.6 ppm, while the acetamide methyl group resonates as a singlet near δ 2.0 ppm . LC-MS provides molecular ion peaks ([M+H]+) matching the exact mass (e.g., m/z 362.0 for similar acetamide derivatives ). High-resolution mass spectrometry (HRMS) confirms the molecular formula, while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) .
Q. How can researchers design initial biological screening assays to evaluate the compound’s activity?
Prioritize target-specific assays based on structural analogs. For instance, pyrrolopyridine-containing compounds often inhibit kinases or bromodomains . In vitro assays include:
- Kinase inhibition : Measure IC50 values using ADP-Glo™ assays for kinases like AKT2 .
- Cellular viability : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., leukemia, breast cancer) .
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with BET bromodomains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolo[2,3-b]pyridine moiety in biological activity?
SAR studies should systematically modify substituents on the pyrrolopyridine and phenyl rings. For example:
- Replace the pyrrolopyridine with pyrazolo[3,4-d]pyrimidinone to assess core flexibility .
- Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance binding to hydrophobic kinase pockets .
- Compare activity of acetamide derivatives with sulfonamide or carbamate analogs . Validate changes using biochemical assays (e.g., IC50 shifts in kinase inhibition) and computational docking (e.g., Glide or AutoDock to map binding poses) .
Q. What experimental strategies can clarify the compound’s mechanism of action when conflicting data arise from different assays?
Contradictory results (e.g., high in vitro potency but low cellular efficacy) may stem from poor solubility, off-target effects, or metabolic instability. Address this by:
- Orthogonal assays : Confirm target engagement using cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) .
- Pharmacokinetic profiling : Measure plasma stability, microsomal half-life, and membrane permeability (Caco-2 assays) .
- Proteomic profiling : Use phospho-antibody arrays or Western blotting to verify downstream signaling modulation (e.g., AKT/mTOR pathway) .
Q. How can researchers resolve discrepancies in reported biological data across studies, such as varying IC50 values in kinase assays?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols by:
- Using uniform ATP levels (e.g., 1 mM for kinase assays) .
- Validating enzyme sources (e.g., recombinant vs. native proteins) .
- Including positive controls (e.g., staurosporine for kinase inhibition) . Statistical tools like Bland-Altman plots or coefficient of variation (CV) analysis can quantify inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
